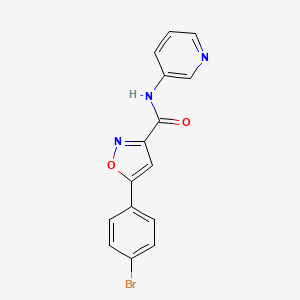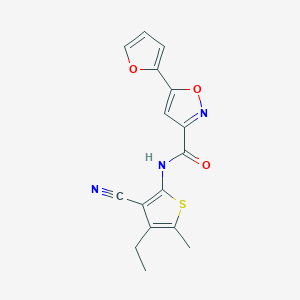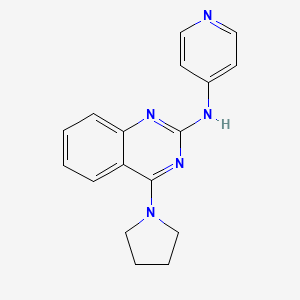
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
説明
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as Diflunisal, and it is a non-steroidal anti-inflammatory drug (NSAID). Diflunisal has been used for the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. In recent years, there has been a growing interest in the scientific community to explore the potential of Diflunisal in other therapeutic applications.
作用機序
The mechanism of action of Diflunisal is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in inflammatory conditions. By inhibiting COX enzymes, Diflunisal reduces the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in various inflammatory conditions. Additionally, Diflunisal has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Diflunisal has also been shown to inhibit the growth of cancer cells in various types of cancer.
実験室実験の利点と制限
One advantage of using Diflunisal in lab experiments is its well-established safety profile. Diflunisal has been used for the treatment of various inflammatory conditions for many years, and its safety profile is well-known. Additionally, Diflunisal is readily available and relatively inexpensive, making it an attractive option for lab experiments.
One limitation of using Diflunisal in lab experiments is its potential to inhibit COX enzymes. While this is the mechanism of action that makes Diflunisal effective in reducing inflammation, it can also have unintended consequences. For example, the inhibition of COX enzymes can lead to gastrointestinal side effects, such as stomach ulcers and bleeding.
将来の方向性
There are several potential future directions for the study of Diflunisal. One area of research is the development of Diflunisal as a treatment for Alzheimer's disease. While early studies have shown promising results, further research is needed to fully understand the potential of Diflunisal in this application.
Another area of research is the development of Diflunisal as a potential anti-cancer agent. While early studies have shown that Diflunisal has potential anti-cancer properties, further research is needed to fully understand the mechanisms of action and potential therapeutic applications.
In conclusion, Diflunisal is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While it is primarily used as an anti-inflammatory drug, it has shown promise in the treatment of Alzheimer's disease and as a potential anti-cancer agent. Further research is needed to fully understand the potential of Diflunisal in these applications.
科学的研究の応用
Diflunisal has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most studied applications of Diflunisal is its use in the treatment of Alzheimer's disease. Diflunisal has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, Diflunisal has been shown to have potential anti-cancer properties. It has been demonstrated to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-12-5-2-10(3-6-12)16-9-15(21-24-16)17(22)20-14-7-4-11(18)8-13(14)19/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARFMAILUTBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)
![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)
![2-(2-furylmethyl)-6-(2-phenylethyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B4461138.png)
![N-(5-chloro-2-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461145.png)

![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)
![2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4461184.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)

![4-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461197.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide](/img/structure/B4461203.png)
![2-(methoxymethyl)-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4461209.png)

![N-{3-[(4-amino-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B4461220.png)